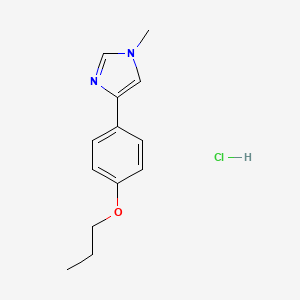
Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride: is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a propoxyphenyl group at the 4-position and a methyl group at the 1-position, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable propoxyphenyl halide reacts with the imidazole ring.
Methylation: The methyl group is introduced at the 1-position through a methylation reaction using methyl iodide or a similar methylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups replacing the propoxyphenyl group.
Applications De Recherche Scientifique
Chemistry: Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The propoxyphenyl group enhances the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
- Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride
- Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride
- Imidazole, 4-(p-butoxyphenyl)-1-methyl-, hydrochloride
Comparison:
- Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride is unique due to the presence of the propoxy group, which provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability.
- The methoxy and ethoxy analogs have different solubility profiles and biological activities, with the methoxy derivative being more hydrophilic and the butoxy derivative being more hydrophobic.
- The propoxy derivative strikes a balance, making it suitable for a wider range of applications in both aqueous and organic environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
40405-77-4 |
|---|---|
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
1-methyl-4-(4-propoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-8-16-12-6-4-11(5-7-12)13-9-15(2)10-14-13;/h4-7,9-10H,3,8H2,1-2H3;1H |
Clé InChI |
CRHHGOLUFWXUQM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



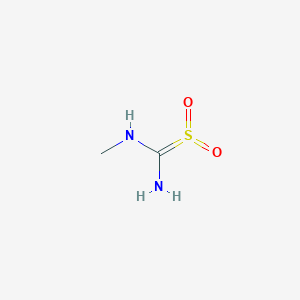
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
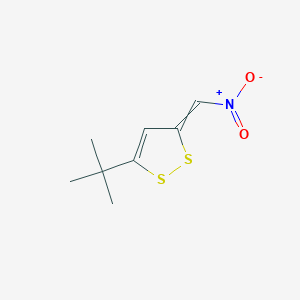

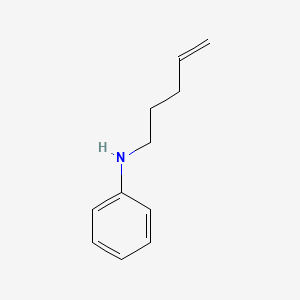
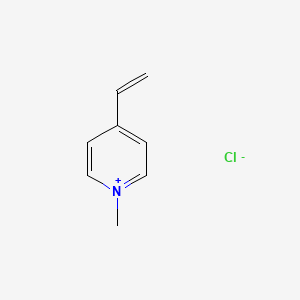

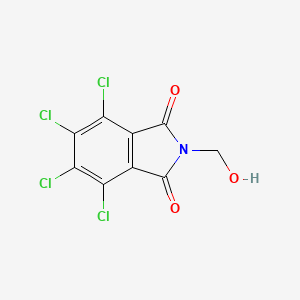

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
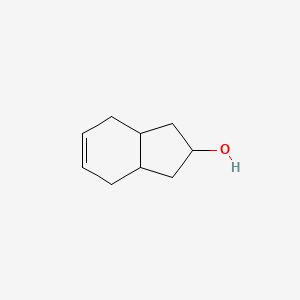
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
